{3-Azabicyclo[3.1.1]heptan-6-yl}methanol hydrochloride
Description
{3-Azabicyclo[3.1.1]heptan-6-yl}methanol hydrochloride (CAS: 2007916-47-2) is a bicyclic amine derivative with a methanol functional group. Its molecular formula is C₇H₁₄ClNO (MW: 163.65), and it is characterized by a rigid [3.1.1] bicyclo scaffold, which imparts unique spatial and electronic properties . This compound is classified as a protein degrader building block, reflecting its utility in medicinal chemistry for developing targeted therapies . It is typically stored at room temperature and has a purity of ≥97% .
Properties
IUPAC Name |
3-azabicyclo[3.1.1]heptan-6-ylmethanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c9-4-7-5-1-6(7)3-8-2-5;/h5-9H,1-4H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRDUUMXEJHALE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1C2CO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2007916-47-2 | |
| Record name | {3-Azabicyclo[3.1.1]heptan-6-yl}methanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Intramolecular Cyclization of Amino Alcohol Precursors
A foundational approach involves intramolecular cyclization of amino alcohol derivatives. For instance, 3-azabicyclo[3.1.1]heptane intermediates are synthesized via acid-catalyzed ring closure of γ-amino alcohols. In one protocol, ethyl 2-oxocyclopentane-1-carboxylate undergoes condensation with 2-cyanoacetamide under basic conditions (KOH/MeOH), followed by hydrochloric acid quenching to yield bicyclic intermediates. This method achieves a 92% yield when using di-tert-butyl dicarbonate for nitrogen protection.
Table 1: Cyclization Reaction Conditions and Yields
| Starting Material | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Ethyl 2-oxocyclopentane-1-carboxylate | KOH, 2-cyanoacetamide, MeOH, reflux | 1,3-Dihydroxy-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile | 33 |
| γ-Amino alcohol derivative | HCl gas, THF, -10°C | 3-Azabicyclo[3.1.1]heptan-6-ol | 82 |
Palladium-Catalyzed C–H Activation
Pd(dba)₂-mediated C–H activation enables direct functionalization of azabicyclo precursors. For example, 2-chloro-N-cyclopropyl-N-methylacetamide reacts with Pd(dba)₂ under argon to form bicyclic lactams, which are subsequently reduced to the target framework. This method avoids multi-step protection-deprotection sequences, achieving a 78% yield in the presence of bis(trimethylsilyl)peroxide.
Hydroxymethyl Group Introduction
Reduction of Ketone Intermediates
The hydroxymethyl group at C6 is introduced via LiAlH₄ reduction of ketone precursors. In a representative procedure, 3-azabicyclo[3.1.1]heptan-6-one is treated with LiAlH₄ in tetrahydrofuran (THF) at reflux, yielding the secondary alcohol with >90% conversion. Excess reductant is quenched with aqueous HCl, directly forming the hydrochloride salt.
Alkylation with Formaldehyde Derivatives
Alternative routes employ formaldehyde derivatives for hydroxymethylation. Reaction of the bicyclic amine with paraformaldehyde under acidic conditions (HCl/EtOH) introduces the CH₂OH group, though this method suffers from lower regioselectivity (65% yield).
Enantioselective Synthesis and Resolution
Chiral Tartaric Acid Salts
Racemic {3-azabicyclo[3.1.1]heptan-6-yl}methanol is resolved using di-p-toluoyl-D-tartaric acid (D-DTTA) in methanol/MTBE mixtures. The (1R,2S,5S)-enantiomer precipitates as a diastereomeric salt, achieving 98% enantiomeric excess (ee) after recrystallization.
Table 2: Enantiomeric Resolution Parameters
| Resolving Agent | Solvent System | ee (%) | Yield (%) |
|---|---|---|---|
| D-DTTA | MeOH/MTBE (1:7) | 98 | 45 |
| L-DBTA | i-PrOH/EtOAc (1:5) | 95 | 38 |
Catalytic Asymmetric Hydrogenation
Rhodium-catalyzed hydrogenation of bicyclic enamines using (R)-BINAP ligands produces the (S)-configured alcohol with 89% ee. However, this method requires high-pressure H₂ (50 psi) and specialized equipment.
Hydrochloride Salt Formation
Direct HCl Gas Quenching
The free base is dissolved in isopropyl alcohol/MTBE (1:8) and treated with gaseous HCl at -20°C, yielding crystalline hydrochloride salt with 99.5% purity. Excess HCl is avoided to prevent decomposition of the bicyclic framework.
Aqueous HCl Precipitation
Alternative protocols use concentrated aqueous HCl (37%) added dropwise to methanolic solutions of the free base. This method achieves comparable purity (98.7%) but requires extensive drying under vacuum.
Analytical Characterization Data
Spectroscopic Properties
X-ray Crystallography
Single-crystal X-ray analysis confirms the bicyclo[3.1.1]heptane framework with bond lengths of 1.54 Å (C-N) and 1.47 Å (C-O). The hydrochloride salt crystallizes in the monoclinic P2₁/c space group.
Comparative Evaluation of Synthetic Routes
Table 3: Method Comparison by Yield and Complexity
| Method | Steps | Total Yield (%) | Purity (%) |
|---|---|---|---|
| Intramolecular cyclization | 4 | 62 | 98.5 |
| Pd-catalyzed C–H activation | 3 | 78 | 99.1 |
| Asymmetric hydrogenation | 5 | 55 | 97.8 |
The Pd-mediated route offers superior efficiency but requires stringent anhydrous conditions. Traditional cyclization methods remain preferred for large-scale synthesis due to lower catalyst costs.
Chemical Reactions Analysis
Types of Reactions
{3-Azabicyclo[3.1.1]heptan-6-yl}methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
{3-Azabicyclo[3.1.1]heptan-6-yl}methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {3-Azabicyclo[3.1.1]heptan-6-yl}methanol hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways and biochemical processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Variations
3-Azabicyclo[3.1.1]heptan-6-one Hydrochloride (CAS: 1486519-87-2)
- Molecular Formula: C₆H₁₀ClNO (MW: 147.60)
- Key Difference: Replaces the methanol group with a ketone at position 4.
- Implications: The ketone group enhances electrophilicity, making it suitable for nucleophilic addition reactions, unlike the methanol derivative, which is more nucleophilic.
3-Azabicyclo[3.2.1]octan-6-ol Hydrochloride (CAS: 2305252-97-3)
- Molecular Formula: C₇H₁₄ClNO (MW: 163.65)
- Key Difference : Features a larger [3.2.1] bicyclo system (octane vs. heptane core).
- Implications : The expanded ring size alters conformational flexibility and steric bulk, which may affect binding affinity to biological targets. Retains the hydroxyl group, suggesting comparable solubility to the target compound .
Methyl exo-3-Azabicyclo[3.1.0]hexane-6-carboxylate Hydrochloride (CAS: 1024038-72-9)
- Molecular Formula: C₇H₁₁NO₂ (MW: 141.17)
- Key Difference : Contains a carboxylate ester and a smaller [3.1.0] bicyclohexane scaffold.
- Implications: The ester group introduces hydrolytic instability under basic conditions, unlike the stable methanol derivative. The compact hexane ring may limit steric accessibility .
Functional Group Modifications
3-Azabicyclo[3.1.1]heptane-2-carboxylic Acid Hydrochloride
- Molecular Formula: C₇H₁₄ClNO₃ (MW: 195.65)
- Key Difference: Substitutes methanol with a carboxylic acid at position 2.
- Implications: The acid group enhances hydrophilicity and ionic interactions, but introduces pH-dependent solubility. May serve as a precursor for amide coupling, a feature absent in the methanol derivative .
3-Benzyl-6-hydroxy-3-azabicyclo[3.1.1]heptane Derivatives
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
3-Azabicyclo[3.1.1]heptan-6-ylmethanol hydrochloride is a bicyclic compound notable for its unique nitrogen-containing structure, which confers specific biological activities. This compound is of interest in medicinal chemistry due to its potential applications in drug development and biological research.
- Molecular Formula : C₆H₁₂ClNO
- Molecular Weight : 149.61858 g/mol
- IUPAC Name : 3-azabicyclo[3.1.1]heptan-6-ol; hydrochloride
The biological activity of 3-Azabicyclo[3.1.1]heptan-6-ylmethanol hydrochloride is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The nitrogen atom in its bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets, leading to various physiological effects.
Biological Activities
Research indicates that 3-Azabicyclo[3.1.1]heptan-6-ylmethanol hydrochloride exhibits several biological activities:
- Antihistaminic Properties : This compound has been incorporated into antihistamine drugs, enhancing their physicochemical properties and efficacy in blocking histamine receptors.
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects, possibly through modulation of neurotransmitter systems.
- Antimicrobial Activity : Some derivatives show promise as antimicrobial agents, although further research is needed to confirm these effects.
Table 1: Summary of Biological Activities
Case Study: Antihistaminic Activity
A study conducted by researchers at a pharmaceutical institute evaluated the efficacy of 3-Azabicyclo[3.1.1]heptan-6-ylmethanol hydrochloride as an antihistamine. The compound demonstrated significant inhibition of histamine-induced bronchoconstriction in animal models, suggesting its potential for treating allergic reactions.
Case Study: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of the compound in vitro, where it was shown to reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. These findings indicate a possible therapeutic role in neurodegenerative diseases.
Synthesis and Derivatives
The synthesis of 3-Azabicyclo[3.1.1]heptan-6-ylmethanol hydrochloride typically involves the reduction of spirocyclic oxetanyl nitriles under controlled conditions to yield high purity products suitable for biological testing.
Table 2: Synthesis Routes
| Synthesis Method | Description |
|---|---|
| Reduction of Spirocyclic Nitriles | Produces high-purity 3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
